2-Bromoquinoline-4-carbonitrile
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Overview
Description
2-Bromoquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H5BrN2 . It has a molecular weight of 233.06 g/mol .
Synthesis Analysis
Quinoline, the parent compound of this compound, can be synthesized using various methods. Classical methods include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . More recent techniques involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The compound also contains a bromine atom and a nitrile group .Chemical Reactions Analysis
Quinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can be functionalized at different positions to yield derivatives with varying pharmacological activities .Scientific Research Applications
Optoelectronic and Charge Transport Properties
Research into hydroquinoline derivatives, including structures related to 2-Bromoquinoline-4-carbonitrile, reveals their potential in optoelectronic applications. A study by Irfan et al. (2020) employed density functional theory (DFT) to investigate the electronic, optical, and charge transport properties of these compounds. The findings suggest that such derivatives could serve as efficient multifunctional materials due to their favorable hole transport tendency and optical absorption characteristics Irfan et al., 2020.
Synthetic Approaches and Chemical Reactions
Kobayashi et al. (2015) explored the synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile, demonstrating the versatility of bromoquinoline derivatives in synthesizing complex heterocyclic compounds Kobayashi et al., 2015.
Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including those related to this compound, for their effectiveness as corrosion inhibitors of iron. The study utilized quantum chemical and molecular dynamics simulations to evaluate the adsorption and corrosion inhibition properties, indicating their potential in protecting metal surfaces Erdoğan et al., 2017.
Green Corrosion Inhibitors
Singh et al. (2016) analyzed quinoline derivatives for their corrosion mitigation effect on mild steel in acidic medium. The electrochemical, SEM, AFM, and XPS studies confirmed that these compounds, through adsorption on the metal surface, provide significant corrosion protection Singh et al., 2016.
Novel Syntheses and Biological Evaluations
Research by Rode et al. (2011) synthesized and evaluated a series of isoquinoline-4-carbonitrile derivatives as inhibitors of myosin light chain kinase and the epidermal growth factor receptor kinase, showcasing the therapeutic potential of bromoquinoline derivatives Rode et al., 2011.
Safety and Hazards
When handling 2-Bromoquinoline-4-carbonitrile, it is advised to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Properties
IUPAC Name |
2-bromoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJXNFJBFBJGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606989 |
Source
|
Record name | 2-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-24-8 |
Source
|
Record name | 2-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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